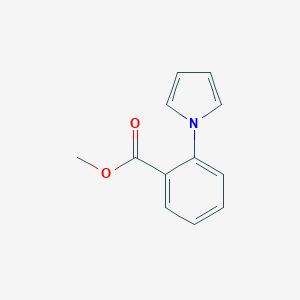
methyl 2-(1H-pyrrol-1-yl)benzoate
Cat. No. B077429
Key on ui cas rn:
10333-67-2
M. Wt: 201.22 g/mol
InChI Key: KUEYSLOCROREKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04758559
Procedure details


A mixture of 500 g of methyl anthranilate and 438 g of 2,5-dimethoxytetrahydrofuran in 670 ml of glacial acetic acid is heated at reflux temperature for 11/2 hours. The acetic acid is then evaporated under reduced pressure and the residue is distilled to yield methyl 2-(1H-pyrrol-1-yl)-benzoate, b.p. 109°/0.1 mm Hg.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>C(O)(=O)C>[N:4]1([C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1]([O:10][CH3:11])=[O:9])[CH:14]=[CH:18][CH:17]=[CH:16]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
|
Name
|
|
|
Quantity
|
438 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1OC(CC1)OC
|
|
Name
|
|
|
Quantity
|
670 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 11/2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetic acid is then evaporated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=CC=C1)C1=C(C(=O)OC)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
